molecular formula C12H19NO4S B2696644 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1373029-39-0

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2696644
CAS No.: 1373029-39-0
M. Wt: 273.35
InChI Key: DUYKPSAHFAIBRQ-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4S and its molecular weight is 273.35. The purity is usually 95%.
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Biological Activity

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, commonly referred to as Boc-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may confer specific biological properties, particularly in the realm of neuropharmacology and drug design.

  • IUPAC Name : this compound 5,5-dioxide
  • CAS Number : 1340481-81-3
  • Molecular Formula : C12H19NO6S
  • Molecular Weight : 305.35 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations .

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but its structural characteristics suggest several potential mechanisms of action:

  • Neuroactive Properties : The spirocyclic structure is reminiscent of various neuroactive compounds, which may allow it to interact with neurotransmitter systems. This is particularly relevant in the context of neurotoxicity studies where compounds with similar frameworks have shown significant effects on acetylcholine receptors .
  • Inhibition Mechanisms : Preliminary studies suggest that compounds with similar structures can inhibit the binding of toxins to nicotinic acetylcholine receptors, which may be an avenue for exploring the compound's potential as a therapeutic agent against neurotoxicity induced by cyanobacterial toxins like anatoxin-a .
  • Potential Antimicrobial Activity : The thia (sulfur-containing) moiety could provide unique interactions with biological targets, potentially leading to antimicrobial effects. Compounds containing sulfur are often investigated for their ability to disrupt microbial metabolism.

Case Studies

  • Neurotoxicity Studies : Research on related compounds indicates that modifications in the spirocyclic structure can significantly alter biological activity. For example, variations in substituents on the nitrogen or sulfur atoms can enhance or reduce neurotoxic effects.
  • Synthetic Approaches : The synthesis of this compound has been reported as part of a broader effort to develop spirocyclic building blocks for pharmaceutical applications. The methodologies employed often involve multi-step reactions that enhance the functionalization potential of the resulting compounds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-6-12(7-13)8(9(14)15)4-5-18-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYKPSAHFAIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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